Cyclohexyl ethyl 3-oxobutan-2-yl phosphate
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Overview
Description
Cyclohexyl ethyl 3-oxobutan-2-yl phosphate is an organophosphate compound with a complex structure that includes cyclohexyl, ethyl, and 3-oxobutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl ethyl 3-oxobutan-2-yl phosphate typically involves the reaction of cyclohexanol, ethyl acetoacetate, and phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl ethyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
Cyclohexyl ethyl 3-oxobutan-2-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexyl ethyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methyl 3-oxobutan-2-yl phosphate
- Cyclohexyl propyl 3-oxobutan-2-yl phosphate
- Cyclohexyl butyl 3-oxobutan-2-yl phosphate
Uniqueness
Cyclohexyl ethyl 3-oxobutan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and other molecular targets, making it valuable for research and industrial applications.
Properties
CAS No. |
61010-65-9 |
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Molecular Formula |
C12H23O5P |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
cyclohexyl ethyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C12H23O5P/c1-4-15-18(14,16-11(3)10(2)13)17-12-8-6-5-7-9-12/h11-12H,4-9H2,1-3H3 |
InChI Key |
KWQXBTBILYPDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1CCCCC1)OC(C)C(=O)C |
Origin of Product |
United States |
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